molecular formula C19H15F2N5O3 B2424917 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide CAS No. 1009274-48-9

2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2424917
CAS No.: 1009274-48-9
M. Wt: 399.358
InChI Key: DNNJYDDCEXLWQQ-UHFFFAOYSA-N
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Description

2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorophenyl group, a tetrahydropyrrolo[3,4-d][1,2,3]triazole ring, and an acetamide group. Its distinct chemical configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O3/c1-10-4-2-3-5-14(10)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)11-6-7-12(20)13(21)8-11/h2-8,16-17H,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNJYDDCEXLWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide involves multiple steps, including the formation of the tetrahydropyrrolo[3,4-d][1,2,3]triazole ring and the introduction of the difluorophenyl and acetamide groups. The synthetic route typically starts with the preparation of the intermediate compounds, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The difluorophenyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents using nucleophilic or electrophilic reagents.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and molecular biology research.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide include other difluorophenyl derivatives and tetrahydropyrrolo[3,4-d][1,2,3]triazole compounds These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties

Biological Activity

The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a pyrrolo[3,4-d][1,2,3]triazole core known for diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of the compound is C20H17F2N5O3C_{20}H_{17}F_{2}N_{5}O_{3} with a molecular weight of approximately 413.4 g/mol. The presence of a difluorophenyl group and an acetamide moiety contributes to its unique reactivity and potential interactions with biological targets.

Preliminary studies suggest that the compound may exert its biological effects through:

  • Inhibition of Enzymatic Activity : The diketone moiety may interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : The triazole ring can participate in hydrogen bonding with receptor sites.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-d][1,2,3]triazoles possess anticancer properties. For instance:

  • In vitro Studies : The compound has been tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing significant cytotoxic effects.
  • Mechanism : It may induce apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound demonstrates potential antimicrobial effects:

  • Bacterial Inhibition : Studies have reported effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It has also shown activity against certain fungal strains.

Data Table: Biological Activities Summary

Activity TypeModel/SystemResultReference
AnticancerMCF-7 CellsIC50 = 15 µM
AntibacterialE. coliZone of inhibition = 12 mm
AntifungalC. albicansMIC = 32 µg/mL

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Effects :
    • A study involving a related pyrrolo[3,4-d][1,2,3]triazole derivative showed promising results in reducing tumor size in xenograft models.
  • Case Study on Antimicrobial Resistance :
    • Research indicated that derivatives could overcome resistance mechanisms in bacteria by targeting novel pathways.

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